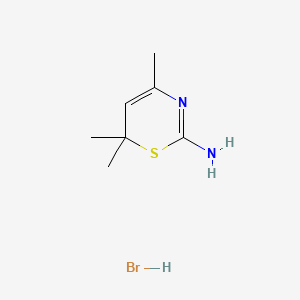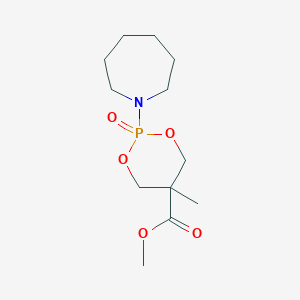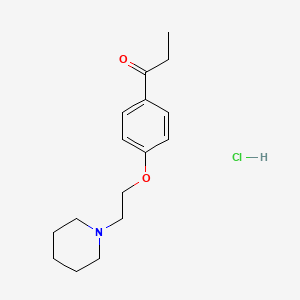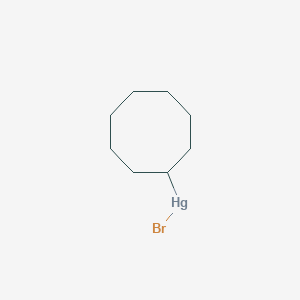
Bromo-cyclooctyl-mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-cyclooctyl-mercury is a chemical compound that consists of a cyclooctyl ring bonded to a mercury atom, with a bromine atom attached to the cyclooctyl ring. This compound is part of the organomercury family, which are organic compounds containing mercury. Organomercury compounds are known for their diverse applications in various fields, including organic synthesis, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromo-cyclooctyl-mercury typically involves the reaction of cyclooctyl bromide with a mercury salt. One common method is the reaction of cyclooctyl bromide with mercuric acetate in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-cyclooctyl-mercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides, thiols, or amines.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Coupling Reactions: this compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, thiols, and amines. These reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include cyclooctyl derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidation states of mercury compounds.
Coupling Reactions: Products include biaryl compounds or other coupled organic molecules.
Aplicaciones Científicas De Investigación
Bromo-cyclooctyl-mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used as a probe to study the interactions of mercury with biological molecules, such as proteins and nucleic acids.
Medicine: Organomercury compounds, including this compound, have been investigated for their potential use in antimicrobial and anticancer therapies.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of bromo-cyclooctyl-mercury involves its ability to form covalent bonds with various molecules. The mercury center can interact with nucleophilic sites on biological molecules, such as thiol groups in proteins, leading to the formation of stable mercury-thiol complexes. This interaction can disrupt the function of proteins and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctyl bromide: A precursor in the synthesis of bromo-cyclooctyl-mercury.
Mercuric acetate: A mercury salt used in the synthesis of organomercury compounds.
Bromocyclooctane: A brominated cyclooctyl compound with similar reactivity.
Uniqueness
This compound is unique due to its combination of a cyclooctyl ring and a mercury center, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
21406-55-3 |
|---|---|
Fórmula molecular |
C8H15BrHg |
Peso molecular |
391.70 g/mol |
Nombre IUPAC |
bromo(cyclooctyl)mercury |
InChI |
InChI=1S/C8H15.BrH.Hg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q;;+1/p-1 |
Clave InChI |
KTNYZHNEXOMRFH-UHFFFAOYSA-M |
SMILES canónico |
C1CCCC(CCC1)[Hg]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


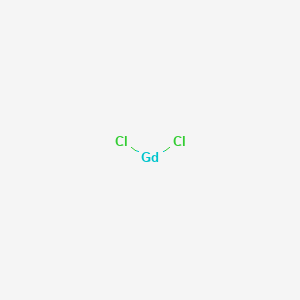
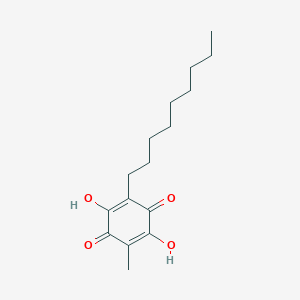
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)


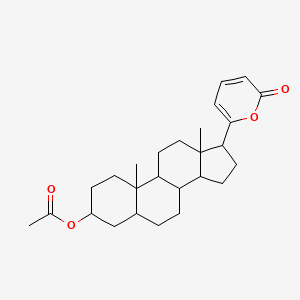

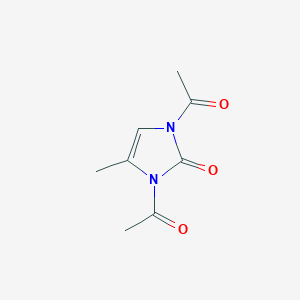

![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

